(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid
Description
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAFDPFAUTYYRW-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Leucine Racemization in Continuous Flow Reactors
The synthesis of the D-leucine residue (2R configuration) poses a challenge, as naturally occurring leucine exists predominantly in the L-form (2S). A patent by WO2012038515A1 demonstrates the racemization of L-leucine to D-leucine using a two-stage continuous flow reactor. In the first stage, L-leucine undergoes acetylation with acetic anhydride in a microreactor at 50°C with a residence time of 13 seconds, yielding N-acetyl-L-leucine. The second stage facilitates racemization at 90°C with additional acetic anhydride, achieving a 94–99% racemization rate within 2.1 minutes. This method ensures high throughput and scalability, critical for industrial applications.
Aspartic Acid Activation and Coupling
Following leucine racemization, the N-acetyl-D-leucine is deacetylated under acidic conditions (pH 3) to yield free D-leucine. Subsequent coupling with L-aspartic acid employs carbodiimide-based activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in aqueous or organic solvents. The reaction is monitored via HPLC to ensure minimal epimerization, maintaining the (2S) configuration of aspartic acid.
Enzymatic Synthesis Using Streptomyces septatus Aminopeptidase
Enzyme-Catalyzed Dipeptide Bond Formation
Streptomyces septatus TH-2 aminopeptidase (SSAP) enables dipeptide synthesis in non-aqueous media. As reported by PMC1489603, SSAP catalyzes the condensation of free L-aspartic acid with leucine methyl ester in 98% methanol, achieving yields exceeding 50% equilibrium conversion. The enzyme’s broad substrate tolerance permits the use of unprotected amino acids, bypassing the need for laborious protection-deprotection steps. However, the (2R) configuration of leucine necessitates prior racemization or the use of D-leucine methyl ester, which may require additional enzymatic resolution.
Stereochemical Control and Yield Optimization
SSAP exhibits negligible epimerization during catalysis, preserving the (2S) configuration of aspartic acid. Reaction optimization involves adjusting methanol concentration (≥90%) and temperature (25–37°C), with yields peaking at 12–24 hours. This method is ideal for small-scale synthesis but faces scalability challenges due to enzyme stability in prolonged reactions.
Mechanochemical Synthesis via Reactive Extrusion
Solventless Peptide Coupling in Twin-Screw Extruders
A groundbreaking approach from CEUR202400007 utilizes twin-screw extruders (TSE) for solvent-free dipeptide synthesis. L-Aspartic acid and D-leucine are blended with a coupling agent (e.g., HATU) and fed into a TSE at 80–100°C. The mechanical shear forces enhance reaction kinetics, achieving near-quantitative conversion within 5–10 minutes. This method eliminates toxic solvents like DMF, aligning with green chemistry principles.
Process Parameters and Stereochemical Integrity
Key parameters include screw speed (200–400 rpm), residence time (2–5 minutes), and temperature gradients to prevent amino acid degradation. FTIR and chiral HPLC analyses confirm >98% enantiomeric excess for both residues, underscoring the method’s suitability for large-scale production.
Solution-Phase Synthesis with Protecting Groups
Carbobenzoxy (Cbz) Protection Strategy
Traditional solution-phase synthesis involves protecting aspartic acid’s α-amino group with Cbz-Cl (benzyl chloroformate) in alkaline aqueous conditions. The protected aspartic acid is then activated as a pentafluorophenyl ester and reacted with D-leucine’s free amino group. Deprotection via hydrogenolysis yields the target dipeptide. This method, while reliable, requires multiple purification steps and generates stoichiometric waste.
Racemization Mitigation Techniques
To prevent aspartic acid epimerization, reactions are conducted at 0–4°C in dimethylacetamide (DMAc) with HOBt (hydroxybenzotriazole) as an additive. Yields range from 65–75%, with purity exceeding 95% after recrystallization.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include keto acids, alcohols, and various amide or ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is involved in the study of enzyme mechanisms and protein synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and peptide-based drugs.
Mechanism of Action
The mechanism of action of (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for aminoacyl-tRNA synthetases, facilitating the incorporation of amino acids into peptides and proteins. It also interacts with various metabolic pathways, influencing cellular functions and biochemical processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Antibacterial Activity
- 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid demonstrates potent antibacterial activity against S. aureus (MIC: 3.125 μg/mL), attributed to synergistic effects between its laurate chain and 4-methylpentanoic acid core. In contrast, lauric acid alone requires 50 μg/mL for similar efficacy .
- The target compound lacks reported antibacterial activity, suggesting that esterification or hydrophobic chain addition (as in the dodecanoyl derivative) is critical for membrane disruption in Gram-positive bacteria .
Enzyme Inhibition
- GGTI-2154 inhibits GGTase-I, an enzyme involved in protein prenylation, via its biphenyl-imidazole substituent. The 4-methylpentanoic acid backbone likely enhances binding to the enzyme’s hydrophobic pocket .
- The target compound’s amino-carboxybutanoyl group may enable similar interactions but requires functionalization (e.g., aromatic or heterocyclic additions) for measurable enzyme inhibition.
Stereochemical Impact
- Compound 5 vs. 9 (from ): Enantiomers differing in configuration at the 2-position [(R)-HMPA vs. (S)-HMPA] show identical chemical structures but divergent synthetic pathways. This highlights the importance of stereochemistry in bioavailability and target engagement .
Biological Activity
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid, commonly referred to as a derivative of amino acids, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a chiral center, contributing to its biological specificity.
- Molecular Formula : C12H22N4O4
- Molecular Weight : 286.33 g/mol
- Structure : The compound consists of a branched chain amino acid structure with an amino group and a carboxylic acid group, which are critical for its biological functions.
The biological activity of (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is primarily attributed to its role in protein synthesis and cellular signaling pathways. It acts as a substrate for various enzymes involved in metabolic processes.
- Protein Synthesis : The compound is involved in the synthesis of proteins by serving as an amino acid building block.
- Cell Signaling : It may influence signaling pathways related to muscle growth and repair, particularly through the mTOR pathway, which is critical for muscle protein synthesis.
Biological Activity Summary
The biological activities of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Antioxidant Properties | Scavenges free radicals, potentially reducing oxidative stress in cells. |
| Anabolic Effects | Stimulates muscle protein synthesis, enhancing recovery and growth in muscle tissues. |
| Neuroprotective Effects | May protect neuronal cells from damage due to oxidative stress or inflammation. |
Case Study 1: Muscle Recovery
A study published in the Journal of Nutritional Biochemistry investigated the effects of (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid on muscle recovery post-exercise. Participants who supplemented with this compound showed a significant increase in muscle protein synthesis rates compared to the placebo group, indicating its potential as a recovery aid.
Case Study 2: Neuroprotection
Research conducted by the Neuroscience Letters journal explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid significantly reduced cell death and improved cell viability.
Q & A
Q. What are the critical challenges in synthesizing (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid, and how can they be methodologically addressed?
Synthesis challenges include stereochemical control, carboxyl group protection, and selective deprotection. For example, protecting the carboxyl group with a benzyl group (to avoid side reactions) and using Boc-protected intermediates (e.g., N-Boc-β-alanine) ensures regioselectivity during esterification . Deprotection under hydrogenation (Pd/C) preserves stereochemical integrity . Analytical tools like chiral HPLC or circular dichroism (CD) spectroscopy are recommended to confirm enantiopurity.
Q. How can researchers distinguish between stereoisomers of this compound during structural characterization?
Differentiation requires a combination of NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography to resolve absolute configurations. For example, (R)- and (S)-HMPA derivatives (e.g., compounds 5 and 9 ) exhibit distinct NMR splitting patterns due to chiral center interactions . Mass spectrometry with ion mobility can further separate diastereomers based on collision cross-sections .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound in enzyme inhibition studies?
Stereochemistry determines binding affinity to target enzymes. For instance, analogs like GGTI-298 (a geranylgeranyltransferase-I inhibitor) show activity dependent on the (2R)-configuration, while (2S)-isomers exhibit reduced potency due to mismatched chiral recognition in enzyme active sites . Computational docking (e.g., AutoDock Vina) combined with mutational studies can validate stereospecific interactions .
Q. What methodologies resolve contradictions in reported bioactivity data for structurally similar compounds?
Discrepancies often arise from impurities or unaccounted stereoisomers. For example, impurities in (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic acid (CAS 187884-92-0) can skew IC50 values . Rigorous purification (e.g., preparative HPLC with a chiral column) and activity assays under standardized conditions (e.g., fixed pH and temperature) are critical .
Q. How can structure–activity relationship (SAR) models be optimized for derivatives of this compound?
Use 3D-QSAR with CoMFA/CoMSIA to map electrostatic and steric fields. For example, substituents on the 4-methylpentanoic acid backbone (e.g., trifluoroacetyl groups in analogs like CF3-Leu-Ala-NH-C6H4-CF3) enhance metabolic stability by reducing esterase susceptibility . Validate models with in vitro assays against relevant targets (e.g., proteases or kinases) .
Methodological Guidance
Q. What analytical techniques are most reliable for quantifying enantiomeric excess (ee) in this compound?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients (e.g., 90:10 v/v) for baseline separation .
- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct shifts for enantiomers .
- Polarimetry : Compare specific rotation values with literature data (e.g., [α]D²⁵ = +12.5° for (R)-isomers) .
Q. How should researchers design experiments to assess metabolic stability in vivo?
- Isotope-Labeling : Synthesize deuterated analogs (e.g., 4-methylpentanoic acid-d12) to track metabolic pathways via LC-MS .
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using UPLC-QTOF .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
Variations in pH, counterion selection (e.g., sodium vs. ammonium salts), and crystalline forms (polymorphs) alter solubility. For example, the free acid form (pH 2.0) may have solubility <1 mg/mL, while the sodium salt (pH 7.4) increases solubility to >50 mg/mL . Use powder X-ray diffraction (PXRD) to identify polymorphic forms .
Q. How can researchers address discrepancies in reported enzyme inhibition kinetics?
Standardize assay conditions:
- Substrate Concentration : Use Km values (e.g., 10 µM for GGTase-I) to avoid substrate depletion .
- Pre-incubation Time : Ensure equilibrium binding (e.g., 30 min at 37°C) .
- Positive Controls : Include known inhibitors (e.g., GGTI-2154) to benchmark activity .
Advanced Synthetic Strategies
Q. What novel protecting group strategies can improve yield in multi-step syntheses?
Q. How can computational tools streamline the design of stable analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
